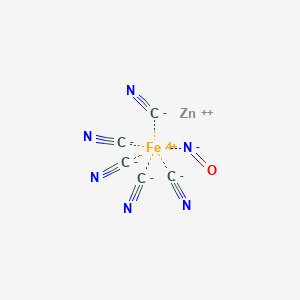
Carproniumchlorid
Übersicht
Beschreibung
Carpronium chloride is a chemical compound with the molecular formula C8H18ClNO2 and a molar mass of 195.69 g/mol . It is primarily known for its use as a hair growth reagent due to its vasodilatory action . This compound is often used in the treatment of conditions like alopecia and seborrhea sicca .
Wissenschaftliche Forschungsanwendungen
Carproniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine gefäßerweiternde Wirkung . Dies erreicht es durch Erweiterung der glatten Gefäßmuskulatur in der Mikrozirkulation, wodurch die Durchblutung erhöht wird . Die Verbindung wirkt als Agonist an muskarinischen Acetylcholinrezeptoren , die eine entscheidende Rolle bei ihren gefäßerweiternden Wirkungen spielen .
Wirkmechanismus
Target of Action
Carpronium chloride primarily targets the muscarinic acetylcholine receptors (CHRM) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
Carpronium chloride is a muscarinic acetylcholine receptor agonist . It mimics the action of acetylcholine, a neurotransmitter, by binding to the muscarinic acetylcholine receptors. This binding triggers a series of reactions that lead to the dilation of vascular smooth muscle, particularly in the microcirculation of rats .
Biochemical Pathways
The activation of muscarinic acetylcholine receptors by carpronium chloride affects several biochemical pathways. These include the calcium signaling pathway , neuroactive ligand-receptor interaction , cholinergic synapse , and the regulation of the actin cytoskeleton . These pathways are involved in various physiological processes, including muscle contraction, neuronal signaling, and cellular structure organization.
Pharmacokinetics
Its chemical structure, similar to that of acetylcholine, suggests that it may have similar adme properties .
Result of Action
The primary result of carpronium chloride’s action is the stimulation of hair growth . By dilating the vascular smooth muscle, it increases blood flow to the hair follicles. This increased blood flow can stimulate the dermal papilla and matrix cells, which are essential for hair growth .
Action Environment
The action of carpronium chloride can be influenced by various environmental factors. For instance, changes in the skin environment, such as the application of a steam towel, ethanol, or l-menthol, can affect the absorption of carpronium chloride and thereby influence its therapeutic efficiency .
Biochemische Analyse
Biochemical Properties
Carpronium chloride is known to interact with various biomolecules. It is classified as a muscarinic agonist , meaning it binds to and activates muscarinic cholinergic receptors. These receptors play a crucial role in transmitting signals in the nervous system. The interaction of carpronium chloride with these receptors can influence various biochemical reactions in the body.
Cellular Effects
Carpronium chloride has been observed to have significant effects on various types of cells and cellular processes. In vivo studies have indicated that carpronium chloride can cause dilation of vascular smooth muscle in the microcirculation of rats . This vasodilatory action can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of carpronium chloride involves its binding interactions with biomolecules and its influence on gene expression. As a muscarinic agonist, carpronium chloride binds to muscarinic cholinergic receptors, potentially influencing the expression of genes associated with these receptors .
Metabolic Pathways
Given its role as a muscarinic agonist , it may interact with enzymes or cofactors associated with the cholinergic system.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Carproniumchlorid kann durch Reaktion von 4-Methoxy-4-oxobutylchlorid mit Trimethylamin synthetisiert werden . Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperaturbedingungen, um die Bildung des gewünschten Produkts sicherzustellen.
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound großtechnische chemische Reaktoren, in denen die Reaktanten unter optimierten Bedingungen kombiniert werden, um die Ausbeute und Reinheit zu maximieren. Das Verfahren umfasst Schritte wie Reaktion, Reinigung und Kristallisation , um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Carproniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins des Chloridions an nucleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Estergruppe in this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen:
Nucleophile: wie Hydroxidionen oder Amine werden häufig in Substitutionsreaktionen verwendet.
Säuren oder Basen: werden in Hydrolysereaktionen verwendet, um die Estergruppe zu spalten.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Die Hauptprodukte sind substituierte Amine oder Alkohole.
Hydrolyse: Die Hydrolyse von this compound führt zur Bildung von 4-Methoxy-4-oxobutansäure und Trimethylamin .
Vergleich Mit ähnlichen Verbindungen
Carproniumchlorid ist einzigartig aufgrund seiner doppelten Wirkung als cholinerges Mittel und Vasodilatator . Ähnliche Verbindungen umfassen:
Minoxidil: Ein weiteres Haarwuchsmittel, das jedoch hauptsächlich als Kaliumkanalöffner wirkt.
Finasterid: Wird zur Behandlung von Haarausfall eingesetzt, wirkt jedoch durch Hemmung der Umwandlung von Testosteron zu Dihydrotestosteron.
Dutasterid: Ähnlich wie Finasterid hemmt es die Umwandlung von Testosteron zu Dihydrotestosteron.
This compound sticht durch seinen spezifischen Wirkmechanismus unter Einbeziehung von muskarinischen Acetylcholinrezeptoren und seine doppelte Funktionalität hervor .
Eigenschaften
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKWKZIJJNSLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14075-13-9 (Parent) | |
| Record name | Carpronium chloride [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046924 | |
| Record name | Carpronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13254-33-6 | |
| Record name | Carpronium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpronium chloride [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carpronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARPRONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R01BKB74A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)







![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)


